6-Amino-2,3-difluorobenzonitrile
Overview
Description
6-Amino-2,3-difluorobenzonitrile is a compound with the molecular formula C7H4F2N2 and a molecular weight of 154.12 . It is a white to yellow solid and has generated great interest in the scientific community.
Molecular Structure Analysis
The InChI code for 6-Amino-2,3-difluorobenzonitrile is1S/C7H4F2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
6-Amino-2,3-difluorobenzonitrile is a white to yellow solid . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Corrosion Inhibition
Studies have explored the corrosion inhibition properties of 2-aminobenzene-1,3-dicarbonitriles derivatives, including compounds structurally related to 6-amino-2,3-difluorobenzonitrile, on mild steel and aluminum. These compounds exhibit significant corrosion inhibition efficiencies, revealing potential applications in protecting metals against corrosion in acidic and alkaline environments. The effectiveness of these inhibitors is attributed to their adsorption on metal surfaces, forming protective layers. This property is crucial for extending the lifespan of metal components in various industrial applications, ranging from infrastructure to automotive and aerospace engineering (Verma et al., 2015; Verma et al., 2015).
Green Chemistry and Environmental Applications
Research into the hydrolysis of difluorobenzonitriles, like 6-amino-2,3-difluorobenzonitrile, has shown the potential for green chemistry applications. Non-catalytic hydrolysis in high-temperature liquid water offers a more environmentally friendly method for synthesizing organic intermediates, reducing wastewater pollution. This approach aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances and waste in chemical processes. The method demonstrates the feasibility of cleaner production processes for important organic intermediates used in various chemical industries (Ren Haoming, 2011).
Solar Energy Materials
The addition of perfluorinated compounds, related to 6-amino-2,3-difluorobenzonitrile, in polymer solar cells has been studied for enhancing the power conversion efficiency of these devices. The incorporation of such compounds can improve the structural ordering of polymer chains, leading to higher absorbance and improved electrical properties. This research provides insights into the development of more efficient solar energy materials, highlighting the role of fluorinated compounds in advancing renewable energy technologies (Jeong et al., 2011).
Advanced Materials Synthesis
Investigations into the synthesis and properties of unsymmetrical benzonitrile-containing polyimides have revealed applications in the development of advanced materials. These materials exhibit desirable properties such as high thermal stability, mechanical strength, and dielectric constants. The studies underscore the significance of structural modifications at the molecular level in tailoring the physical and chemical properties of polymers for specific applications in electronics, aerospace, and other high-performance materials sectors (Wang et al., 2013).
Anticancer Research
Research into novel 2-aminothiophene derivatives, structurally akin to 6-amino-2,3-difluorobenzonitrile, has demonstrated potential anticancer activities. The development of binary systems with cyclodextrins aimed at improving the water solubility of these compounds, thereby enhancing their pharmacological activity against cancer cell lines. This research highlights the ongoing search for new anticancer agents and the importance of improving drug solubility and efficacy through chemical modifications and formulation strategies (Ferreira et al., 2018).
Safety And Hazards
properties
IUPAC Name |
6-amino-2,3-difluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQWDMPPFGZLIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2,3-difluorobenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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